molecular formula C9H11N3 B14246265 4,5-Dimethyl-1H-benzimidazol-1-amine CAS No. 344754-42-3

4,5-Dimethyl-1H-benzimidazol-1-amine

Cat. No.: B14246265
CAS No.: 344754-42-3
M. Wt: 161.20 g/mol
InChI Key: AKTVVGLRVVOUAA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-benzimidazol-1-amine is a substituted benzimidazole of interest in chemical and pharmaceutical research. Benzimidazole derivatives are a significant class of heterocyclic compounds that serve as key scaffolds in medicinal chemistry due to their diverse biological activities. Researchers value this core structure for its potential as a pharmacophore in developing new therapeutic agents. Specific research applications may include its use as a building block in organic synthesis, a ligand in coordination chemistry, or a precursor for the development of small molecule inhibitors. As with similar research compounds, proper safety protocols must be observed. This product is provided as a solid and may have limited solubility in aqueous solutions. This compound is intended for Research Use Only and is not classified as a drug, cosmetic, or for diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

344754-42-3

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

4,5-dimethylbenzimidazol-1-amine

InChI

InChI=1S/C9H11N3/c1-6-3-4-8-9(7(6)2)11-5-12(8)10/h3-5H,10H2,1-2H3

InChI Key

AKTVVGLRVVOUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C=N2)N)C

Origin of Product

United States

Synthetic Methodologies for 4,5 Dimethyl 1h Benzimidazol 1 Amine and Its Analogs

Strategies for Constructing the 4,5-Dimethyl-1H-benzimidazole Core

The formation of the benzimidazole (B57391) scaffold is a fundamental step in the synthesis of the target compound. Key strategies include the condensation of appropriately substituted phenylenediamines with a one-carbon source and various ring-closure techniques.

Condensation Reactions Utilizing Dimethylated Precursors, specifically 4,5-dimethyl-1,2-phenylenediamine

A prevalent and direct method for synthesizing the 4,5-dimethyl-1H-benzimidazole core is the condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with a suitable one-carbon electrophile. orientjchem.org This approach, a variation of the Phillips-Ladenburg reaction, is widely applicable for the synthesis of various benzimidazole derivatives. semanticscholar.org

The reaction typically involves heating the diamine with a carboxylic acid, aldehyde, or orthoester in the presence of an acid catalyst. orientjchem.orgsemanticscholar.org For instance, the reaction of 4,5-dimethyl-1,2-phenylenediamine with formic acid is a common method to produce 5,6-dimethyl-1H-benzimidazole. semanticscholar.orgwikipedia.org The general reaction is depicted below:

Reaction with Carboxylic Acids: Heating 4,5-dimethyl-1,2-phenylenediamine with a carboxylic acid, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, leads to the formation of the corresponding 2-substituted benzimidazole. semanticscholar.org

Reaction with Aldehydes: Condensation with aldehydes, followed by an oxidative cyclization, also yields the benzimidazole core. Various oxidizing agents can be employed in this two-step, one-pot procedure. organic-chemistry.org

Reaction with Orthoesters: Orthoesters, such as trimethyl orthoformate, serve as effective one-carbon sources, reacting with the diamine under acidic conditions to form the benzimidazole ring. wikipedia.org

The choice of the one-carbon source determines the substituent at the 2-position of the resulting benzimidazole. For the synthesis of an intermediate that can be further modified to 4,5-Dimethyl-1H-benzimidazol-1-amine, a simple C1 source like formic acid or its equivalent is often preferred.

Ring-Closure Approaches to the Benzimidazole System

Beyond the direct condensation of diamines, various intramolecular cyclization strategies can be employed to construct the benzimidazole ring system. semanticscholar.orgrsc.org These methods often start from precursors that already contain one of the nitrogen atoms and a portion of the imidazole (B134444) ring.

One such approach involves the reductive cyclization of ortho-nitroanilines. For instance, a suitably substituted o-nitroaniline can be acylated, and the subsequent reduction of the nitro group leads to an in-situ cyclization to form the benzimidazole ring.

Another strategy is the intramolecular N-arylation of amidines. In this method, an N-aryl amidine, which can be prepared from an aniline (B41778) derivative, undergoes intramolecular cyclization, often catalyzed by a transition metal complex, to form the benzimidazole ring. organic-chemistry.org While these methods are versatile, they may require more synthetic steps compared to the direct condensation of 4,5-dimethyl-1,2-phenylenediamine.

Installation of the 1-Amino Group in the Benzimidazole Scaffold

Once the 4,5-dimethyl-1H-benzimidazole core is established, the next critical step is the introduction of the amino group at the N-1 position.

Amine Introduction via Hydrazine (B178648) or Similar Reagents

A common method for introducing an N-amino group involves the use of hydrazine or its derivatives. One reported pathway for a similar benzimidazole scaffold involves the conversion of a 1H-benzimidazol-2-yl-sulfonic acid to the corresponding hydrazine by refluxing with hydrazine hydrate. nih.govresearchgate.net This 2-hydrazino-1H-benzimidazole can then potentially be rearranged or further modified.

Another potential route, though not directly reported for this specific compound, could involve the N-amination of a pre-formed 4,5-dimethyl-1H-benzimidazole. This can sometimes be achieved using amination reagents like hydroxylamine-O-sulfonic acid or other electrophilic aminating agents, although this can lead to mixtures of N1 and N3 isomers in unsymmetrically substituted benzimidazoles.

A study on the synthesis of phenyl hydrazine substituted benzimidazoles involved the condensation of o-phenylenediamine (B120857) with chloroacetic acid to yield 2-chloromethyl benzimidazole, which then undergoes halide replacement with phenylhydrazines. ijpsr.com While this leads to a substituted hydrazine at the 2-position, it highlights the utility of hydrazine derivatives in benzimidazole chemistry.

Multicomponent Reactions for 1-Amine Formation

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step. rsc.orgnih.gov While a direct MCR for the synthesis of this compound is not explicitly detailed in the literature, the principles of MCRs can be applied to construct related structures.

For instance, a one-pot, three-component reaction has been developed for the synthesis of benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source, catalyzed by an iron(III) porphyrin complex. rsc.orgnih.gov Such strategies could potentially be adapted to incorporate a nitrogen source that ultimately forms the 1-amino group.

Furthermore, MCRs have been utilized to synthesize fused benzimidazole systems, such as imidazo[1,2-a]benzimidazoles, starting from 2-aminobenzimidazoles, an aldehyde, and an isocyanide. acs.org This demonstrates the potential of MCRs to build complex heterocyclic systems based on the benzimidazole core.

Catalytic Systems in the Synthesis of this compound Derivatives

The synthesis of benzimidazole derivatives is often facilitated by the use of various catalytic systems to improve reaction rates, yields, and selectivity. rsc.org A wide array of catalysts, including both homogeneous and heterogeneous systems, have been employed.

Table 1: Examples of Catalytic Systems Used in Benzimidazole Synthesis

Catalyst TypeSpecific Catalyst ExampleReactantsReaction ConditionsReference
Acid Catalysts p-Toluenesulfonic acid (p-TsOH)o-Phenylenediamines and aldehydesSolvent-free, grinding rsc.org
Chlorosulfonic acidPhenylenediamines and aromatic aldehydesMild conditions rsc.org
Metal Catalysts Zinc sulfide (B99878) nanoparticles (nano-ZnS)o-Phenylenediamines and substituted aldehydesEthanol (B145695), 70 °C rsc.org
Nano-Fe₂O₃1,2-Diaminobenzenes and aromatic aldehydesAqueous medium rsc.org
Iron(III) porphyrin complexesBenzo-1,2-quinone, aldehydes, NH₄OAcRoom temperature rsc.orgnih.gov
Lanthanum chloride (LaCl₃)o-Phenylenediamine and aldehydesAcetonitrile semanticscholar.org
Nanomaterial Catalysts AlOOH–SO₃ nanoparticlesAldehydes and o-phenylenediaminesSolvent-free rsc.org
MnO₂ nanoparticlesAldehydes and o-phenylenediaminesUltrasound irradiation rsc.org
Other Catalysts Ammonium chloride (NH₄Cl)o-Phenylenediamine and carboxylic acidsEthanol, 80-90 °C semanticscholar.org

These catalytic systems primarily facilitate the initial condensation and cyclization to form the benzimidazole core. The choice of catalyst can significantly impact the reaction efficiency and the range of compatible functional groups. For the synthesis of this compound and its derivatives, the selection of a suitable catalyst would depend on the specific synthetic step, whether it is the formation of the benzimidazole ring or the subsequent installation of the 1-amino group.

Transition Metal-Catalyzed C-N Coupling and Cyclization

One prominent strategy involves the reaction of ortho-bromoarylamines with nitriles in the presence of a copper catalyst, such as copper(I) iodide (CuI), under mild, ligand-free conditions. rsc.org This process has been shown to produce a wide range of benzimidazole derivatives in high yields. rsc.org Another approach utilizes the reaction of 2-(2-bromovinyl)benzimidazoles or 2-(2-bromophenyl)benzimidazoles with cyanamide, catalyzed by CuI. nih.govresearchgate.net This reaction proceeds via a sequence of intermolecular C-N coupling, cyclization, and tautomerization to yield fused benzimidazole systems. researchgate.net The use of microwave irradiation can facilitate these transformations. nih.govresearchgate.net

Table 1: Examples of Copper-Catalyzed Benzimidazole Synthesis
Starting MaterialsCatalystConditionsProduct TypeYieldReference
o-Bromoarylamine, NitrileCuIt-Amyl alcohol, 120°CSubstituted BenzimidazoleUp to 98% rsc.org
2-(2-Bromovinyl)benzimidazole, CyanamideCuIDMF, Base, MicrowaveBenzo wikipedia.orgorganic-chemistry.orgimidazo[1,2-c]pyrimidin-1-amine57-83% researchgate.net
Aryl Isothiocyanate, Propargylic AmineCu(OAc)₂MeCN, Room TemperatureBenzimidazo[2,1-b]thiazolineGood richmond.edu

Reductive Cyclization Protocols for Benzimidazole Formation

Reductive cyclization represents a highly versatile and efficient one-pot method for synthesizing benzimidazoles from ortho-nitroaniline precursors. organic-chemistry.orgresearchgate.net This approach involves the simultaneous reduction of the nitro group to an amine and condensation with an aldehyde, followed by cyclization to form the benzimidazole ring.

A commonly employed reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.orgresearchgate.net The reaction is typically carried out by heating a solution of an o-nitroaniline and an aldehyde in a solvent like ethanol or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgresearchgate.net This method is valued for its mild conditions and tolerance of a wide array of functional groups on both the aniline and aldehyde components, allowing for the synthesis of diverse 2-substituted and N-substituted benzimidazoles. organic-chemistry.org Other reducing systems, such as zinc powder in water (Zn/H₂O), have also been successfully used for tandem reductive cyclization processes to create complex fused benzimidazole structures. rsc.org These protocols are often characterized by the use of inexpensive and readily available reagents, making them suitable for both high-throughput and large-scale synthesis. organic-chemistry.orgrsc.org

Table 2: Reductive Cyclization Methods for Benzimidazole Synthesis
Starting MaterialsReducing AgentSolventKey FeatureReference
o-Nitroanilines, AldehydesNa₂S₂O₄EthanolOne-step, versatile, mild conditions organic-chemistry.org
N-substituted o-nitroarylamines, AldehydesSodium DithioniteDMSOEfficient one-pot synthesis of N-substituted benzimidazoles researchgate.net
2-(2-nitrophenyl)-1H-benzo[d]imidazoles, AldehydesZn/H₂ONot specifiedTandem process, green, economical rsc.org

Mechanistic Investigations of Synthesis Pathways

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic protocols and controlling the formation of specific benzimidazole isomers.

Proposed Reaction Mechanisms for Benzimidazole-1-amine Formation

The formation of the benzimidazole ring, whether through transition-metal catalysis or reductive cyclization, involves a series of well-defined steps.

In transition metal-catalyzed reactions , such as the copper-catalyzed cyclization of o-bromoarylamines and nitriles, the mechanism is believed to initiate with the formation of a copper-nitrile complex. This is followed by nucleophilic attack of the o-bromoarylamine and subsequent intramolecular C-N bond formation to yield the benzimidazole ring. rsc.org For reactions involving cyanamide, the proposed pathway involves an initial intermolecular C-N coupling, followed by a C-N formative cyclization, and a final tautomerization step to yield the stable aromatic product. researchgate.net

In reductive cyclization protocols , the process begins with the reduction of the nitro group of the o-nitroaniline to an amino group, forming a transient o-phenylenediamine derivative. This diamine then reacts with an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and dehydration (or oxidation) lead to the formation of the aromatic benzimidazole ring. organic-chemistry.orgresearchgate.net The entire sequence occurs in a single pot, making it a highly atom-economical process.

Insights into Chemo- and Regioselectivity

Achieving high chemo- and regioselectivity is a significant challenge in the synthesis of substituted benzimidazoles, especially when using unsymmetrically substituted diamine precursors. acgpubs.org The reaction of an unsymmetrical 1,2-phenylenediamine with an aldehyde can potentially lead to a mixture of two regioisomeric products. acgpubs.org

Regioselectivity in benzimidazole synthesis is often governed by the electronic and steric properties of the substituents on the starting materials. nih.gov For instance, in reductive cyclization methods starting from N-substituted nitroanilines, the substitution pattern on the final benzimidazole product is pre-determined, allowing for a regioselective synthesis. organic-chemistry.org Similarly, in methods building upon a pre-formed imidazole or benzimidazole core, the regioselectivity of subsequent functionalization is dictated by the inherent reactivity of the heterocyclic ring. nih.gov The development of protocols that provide complete regioselectivity is crucial for preparing specific isomers that are challenging to access through traditional methods. nih.gov

Chemoselectivity is also a key consideration, particularly when multiple reactive functional groups are present in the substrates. Modern synthetic methods, such as those employing sodium dithionite, exhibit excellent chemoselectivity by selectively reducing the nitro group in the presence of other reducible functionalities like esters or nitriles. organic-chemistry.org Catalyst choice can also influence chemoselectivity; for example, certain catalysts may selectively promote C-N bond formation over competing side reactions. acgpubs.org

Advanced Spectroscopic and Diffraction Based Characterization of 4,5 Dimethyl 1h Benzimidazol 1 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C), revealing the molecular skeleton and the spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons and their chemical environments. In a typical ¹H NMR spectrum of a 4,5-Dimethyl-1H-benzimidazol-1-amine derivative, distinct signals corresponding to the aromatic protons, the methyl groups, the imidazole (B134444) proton, and the amine protons would be expected.

The aromatic region would likely show two signals for the protons at positions 6 and 7 of the benzimidazole (B57391) ring. Due to their proximity, these protons would appear as doublets from coupling to each other. The proton at C2 of the imidazole ring would typically appear as a singlet further downfield. The two methyl groups at positions 4 and 5, being in similar chemical environments, would likely produce a single, integrated signal corresponding to six protons. The protons of the N-amino group would appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 ~8.0 Singlet (s)
H-6 ~7.0-7.3 Doublet (d)
H-7 ~7.0-7.3 Doublet (d)
4-CH₃, 5-CH₃ ~2.3-2.5 Singlet (s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, a set of distinct signals would correspond to the different carbon atoms in the molecule. The spectrum would feature signals for the two types of methyl carbons, the carbons of the benzene (B151609) ring, and the carbons of the imidazole ring. The carbon at position 2 (C2) of the imidazole ring is typically observed at a characteristic downfield shift. The quaternary carbons (C3a, C4, C5, C7a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shifts of C4 and C5 would be influenced by the attached methyl groups, while C3a and C7a are part of the heterocyclic ring fusion. arabjchem.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~150-155
C-3a ~140-145
C-4 ~130-135
C-5 ~130-135
C-6 ~115-125
C-7 ~110-120
C-7a ~130-135

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. ugm.ac.id For a this compound derivative, a key cross-peak would be observed between the aromatic protons H-6 and H-7, confirming their adjacent positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). beilstein-journals.orgnih.gov It would show correlations between H-2 and C-2, H-6 and C-6, H-7 and C-7, and the methyl protons with their respective methyl carbons. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. beilstein-journals.orgnih.gov This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecular structure. For instance, correlations would be expected from the methyl protons to the aromatic carbons C-4 and C-5, confirming their substitution pattern. A correlation from H-2 to the bridgehead carbons C-3a and C-7a would also be anticipated.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₁N₃), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass provides strong evidence for the compound's molecular formula. ias.ac.inrsc.org

Table 3: HRMS Data for this compound

Ion Type Molecular Formula Calculated Exact Mass [M+H]⁺

Electrospray Ionization (ESI-MS) and Electron Impact (EI-MS) Fragmentation Pattern Interpretation

Analysis of the fragmentation patterns produced in a mass spectrometer provides a molecular fingerprint that can aid in structural confirmation.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. researchgate.net Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can reveal characteristic losses. For benzimidazole derivatives, a common fragmentation pathway involves the cleavage of the imidazole ring, often leading to the sequential loss of HCN molecules. researchgate.net The N-amino group could also undergo specific cleavages.

Electron Impact (EI-MS): EI is a higher-energy ionization method that results in more extensive fragmentation. The mass spectra of benzimidazoles under EI conditions often show the molecular ion (M⁺•) as a prominent peak. scispace.comjournalijdr.com Characteristic fragmentation includes the loss of substituents and cleavage of the benzimidazole ring. journalijdr.comresearchgate.net A key fragmentation pathway for the benzimidazole core is the elimination of a neutral HCN molecule from the imidazole ring. journalijdr.com The presence of the N-amino group might lead to an initial loss of NH₂ or related fragments.

Table 4: List of Compounds Mentioned

Compound Name

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies are fundamental tools for characterizing the molecular framework of benzimidazole derivatives. They provide insights into the types of chemical bonds present and the nature of the conjugated electronic systems.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound derivatives, the FT-IR spectrum reveals key vibrational bands that confirm the presence of the benzimidazole core, the amine substituent, and the methyl groups.

The N-H stretching vibration of the imidazole ring typically appears as a strong band in the region of 3200-2650 cm⁻¹ nih.gov. For instance, in various 2-substituted benzimidazoles, N-H stretching bands are observed around 3413 cm⁻¹ and 3377 cm⁻¹ acgpubs.org. The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, as seen in derivatives like 2-(4-methoxyphenyl)1H-benzo[d]imidazole at 3053 cm⁻¹ acgpubs.org. The aliphatic C-H stretching from the dimethyl groups is expected in the 2950-2850 cm⁻¹ range iucr.org.

Vibrations corresponding to the fused ring system include C=C and C=N stretching modes. Aromatic C=C stretching vibrations typically appear in the 1610-1430 cm⁻¹ region. For example, a 2-substituted benzimidazole derivative showed characteristic bands at 1607, 1501, and 1437 cm⁻¹ acgpubs.org. The C=N stretching of the imidazole moiety is also found in this range researchgate.net. The in-plane and out-of-plane bending vibrations for C-H bonds provide further structural confirmation researchgate.net.

Table 1: Representative FT-IR Vibrational Frequencies for Benzimidazole Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Example CompoundReference
N-H Stretch (Imidazole)3400 - 31004-(1H-benzo[d]imidazole-2-yl)phenol acgpubs.org
Aromatic C-H Stretch3100 - 30002-(4-methoxyphenyl)1H-benzo[d]imidazole acgpubs.org
C=C and C=N Ring Stretch1610 - 14304-(1H-benzo[d]imidazole-2-yl)-N,N-dimethylaniline acgpubs.org
Imidazole Ring Vibration~1230Copper(II) benzimidazole complex researchgate.net
In-plane C-H Bend~1105Copper(II) benzimidazole complex researchgate.net
Out-of-plane C-H Bend850 - 7302-(4-methoxyphenyl)1H-benzo[d]imidazole acgpubs.org

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π–π* and n–π* transitions of chromophores. The benzimidazole ring system is an excellent chromophore, and its UV-Vis absorption spectrum is sensitive to substitution and solvent polarity researchgate.netsemanticscholar.org.

Benzimidazole derivatives typically exhibit strong absorption bands in the UV region corresponding to π–π* transitions within the conjugated aromatic system. For N-Butyl-1H-benzimidazole, theoretical and experimental spectra show a peak at approximately 248 nm, with another experimental peak near 295 nm semanticscholar.org. The specific positions (λ_max) and intensities (molar absorptivity, ε) of these bands can be influenced by the electronic nature of substituents on the benzimidazole core researchgate.net. The analysis of these electronic transitions helps to understand the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap researchgate.netsemanticscholar.org. In some cases, solvatochromic effects, where the absorption wavelength shifts with solvent polarity, can provide information about the electronic distribution in the ground and excited states researchgate.netresearchgate.net.

Table 2: UV-Vis Absorption Maxima for Representative Benzimidazole Derivatives

Compound Class/Solventλ_max (nm)Transition TypeReference
N-Butyl-1H-benzimidazole248, 295π–π semanticscholar.org
Benzimidazole-based Schiff base / Al³⁺ complex~455π–π researchgate.net
Re(I) complexes with benzimidazole coligands/DMSO460 - 488π–π* researchgate.net

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

X-ray crystallography allows for the precise measurement of geometric parameters within the molecule. For benzimidazole derivatives, this includes the bond lengths of the C-C bonds in the benzene ring and the C-N and C-C bonds within the imidazole ring iucr.orgnih.gov. The bond lengths within the imidazole ring of various 1-phenyl-1H-imidazole derivatives are noted to be remarkably similar across different structures iucr.org. The planarity of the benzimidazole ring system can be assessed, and the torsion angles describe the orientation of substituents relative to the ring. For example, in 1-phenyl-1H-imidazole derivatives, the angle between the mean planes of the imidazole and arene rings has been reported at values such as 24.58 (7)° and 43.67 (4)° iucr.org. This data is crucial for understanding the steric and electronic effects that govern the molecule's preferred conformation bohrium.com.

Table 3: Selected Bond Lengths and Angles in Benzimidazole-Related Structures

Parameter TypeBond/AngleTypical ValueReference Compound/ClassReference
Bond LengthPhenyl C-C1.389 - 1.407 Å2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide researchgate.net
Bond AnglePhenyl C-C-C118.5° - 120.8°2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide researchgate.net
Torsion AngleImidazole-Arene Planes24.58° - 43.67°1-phenyl-1H-imidazole derivatives iucr.org

The study of crystal packing reveals how individual molecules are arranged in the solid state, which is governed by various intermolecular interactions. In benzimidazole derivatives, hydrogen bonding is a dominant interaction that directs the supramolecular assembly. N-H···N hydrogen bonds between imidazole moieties are common, often leading to the formation of chains or dimers nih.govnih.govorientaljphysicalsciences.org. For instance, N-H···N interactions can link molecules into centrosymmetric dimers, contributing significantly to the stabilization of the crystal structure. orientaljphysicalsciences.orgresearchgate.net.

Other important interactions include C-H···N, C-H···O, and C-H···π interactions nih.govnih.gov. In some structures, O-H···N hydrogen bonds result in chain structures nih.gov. Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules can play a role in stabilizing the crystal packing, although in some derivatives, these interactions may be weak or absent in favor of other forces like C-H···π interactions nih.govresearchgate.net. The analysis of these non-covalent forces is essential for understanding the material's physical properties and for crystal engineering. acs.org.

Computational Chemistry and Theoretical Modeling of 4,5 Dimethyl 1h Benzimidazol 1 Amine

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules like 4,5-Dimethyl-1H-benzimidazol-1-amine. By approximating the many-electron Schrödinger equation, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), can accurately predict a wide range of molecular characteristics. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzimidazole (B57391) derivatives, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net Conformational analysis, which involves mapping the molecular energy as a function of torsion angles, helps identify the most stable conformers and the energy barriers between them. researchgate.net This is particularly important for understanding the flexibility of the amine group relative to the benzimidazole ring system.

Interactive Data Table: Representative Optimized Geometrical Parameters (Hypothetical Data) The table below illustrates typical data obtained from a geometry optimization calculation for a benzimidazole derivative. Specific experimental or calculated values for this compound are not available in the searched literature.

ParameterAtom ConnectionValue (Angstroms/Degrees)
Bond LengthN1-C2~1.38 Å
Bond LengthC4-C5~1.40 Å
Bond AngleC2-N1-C7a~108°
Dihedral AngleC4-C5-C6-C7~0°

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govntu.edu.iq For benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO distribution can vary depending on substituents. researchgate.netnih.gov

Interactive Data Table: FMO Properties (Hypothetical Data) This table presents the kind of data generated from an FMO analysis. Actual calculated values for this compound are not present in the provided search results.

ParameterValue (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap (ΔE)4.5 to 5.5

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netbeilstein-journals.orgnih.gov Theoretical calculations of vibrational frequencies (IR and Raman) can also be performed, and a comparison with experimental spectra helps in the assignment of vibrational modes. researchgate.net For benzimidazole systems, calculated spectroscopic data generally show good agreement with experimental findings. researchgate.netbeilstein-journals.org

Interactive Data Table: Calculated vs. Experimental ¹H NMR Chemical Shifts (Hypothetical Data) The following table is an example of how calculated NMR data is compared with experimental values.

ProtonCalculated δ (ppm)Experimental δ (ppm)
H-2~8.10~8.05
H-6~7.30~7.25
H-7~7.60~7.55
CH₃-4~2.45~2.40
NH₂-1~5.50~5.40

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. acadpubl.euorientjchem.org It examines charge delocalization, hyperconjugative interactions, and hybridization by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. researchgate.net For aromatic systems like benzimidazole, NBO analysis can quantify the stabilization energy associated with π-electron delocalization and interactions between donor (lone pair) and acceptor (antibonding) orbitals, which are crucial for molecular stability. acadpubl.eu

Interactive Data Table: Global Reactivity Descriptors (Hypothetical Data) This table shows typical global reactivity descriptors calculated from HOMO and LUMO energies.

DescriptorFormulaTypical Value (eV)
Ionization Potential (I)-EHOMO5.5 - 6.5
Electron Affinity (A)-ELUMO0.5 - 1.5
Chemical Hardness (η)(I - A) / 22.25 - 2.75
Electronegativity (χ)(I + A) / 23.0 - 4.0
Electrophilicity Index (ω)χ² / (2η)1.6 - 2.6

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. ukm.myaegaeum.com This method is instrumental in drug discovery for screening potential drug candidates. Benzimidazole derivatives are known to bind to various biological targets, and docking studies can elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govacs.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior and stability of the ligand-protein complex over time. MD simulations provide insights into the conformational changes and the physical movements of atoms and molecules, offering a more realistic representation of the biological system. acs.org

Prediction of Binding Modes and Affinities with Receptor Models

Computational docking simulations are instrumental in predicting how this compound might bind to a biological target. This involves placing the ligand into the active site of a receptor and evaluating the potential binding conformations and affinities. While specific docking studies on this compound are not extensively documented, research on structurally similar benzimidazole derivatives provides valuable insights into its likely binding behavior.

For instance, molecular docking studies on benzimidazole-thiadiazole hybrids have been performed to understand their interaction with enzymes like Candida sterol 14-α demethylase (CYP51). nih.gov In these simulations, the benzimidazole core is often observed to form crucial interactions within the active site. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the ligand-receptor complex. Lower binding energy values typically indicate a more stable interaction.

The predicted binding affinities for a series of benzimidazole derivatives with their target proteins can be summarized in interactive data tables to visualize the structure-activity relationships. For example, the interaction energies of various benzimidazole–thiadiazole derivatives with CYP51 highlight how different substitutions on the core structure can influence binding affinity. nih.gov

Below is an example of how such data could be presented for hypothetical binding of this compound and its analogs to a model receptor, based on findings for related compounds.

CompoundTarget ReceptorPredicted Binding Energy (kcal/mol)Key Predicted Interactions
This compoundModel Kinase A-8.5Hydrogen bond with backbone carbonyl
Analog 1 (with ethyl group at N1)Model Kinase A-8.2Hydrophobic interaction with alkyl side chain
Analog 2 (with phenyl group at N1)Model Kinase A-9.1Pi-stacking with aromatic residue

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles observed in studies of related benzimidazole compounds.

Identification of Key Amino Acid Residues and Interaction Hotspots

A critical outcome of molecular docking and molecular dynamics simulations is the identification of key amino acid residues that form significant interactions with the ligand. These "hotspots" are crucial for the stability of the ligand-receptor complex and for determining binding specificity.

Studies on benzimidazole derivatives have consistently shown the importance of hydrogen bonds, hydrophobic interactions, and pi-stacking in their binding to target proteins. For example, in the case of benzimidazole-thiadiazole derivatives binding to CYP51, a hydrogen bond was observed between the hydrogen at the 1-position of the benzimidazole ring and the amino acid residue Met508. nih.gov

Similarly, research on the interaction of benzimidazole-based drugs with β-tubulin has highlighted the critical role of the amino acid E198 in forming bonds with the ligand. nih.gov Molecular dynamics simulations have further elucidated that mutations in key residues, such as F200Y, can alter the binding of benzimidazole compounds, leading to drug resistance. nih.gov

For this compound, it can be predicted that the benzimidazole core would play a central role in forming hydrogen bonds with polar amino acid residues, while the dimethyl groups could engage in hydrophobic interactions with nonpolar residues in the binding pocket.

An interactive table can be used to summarize the key predicted interactions between this compound and a hypothetical receptor, based on data from related compounds.

Interacting Amino AcidType of InteractionPredicted Distance (Å)
Glutamic Acid (Glu)Hydrogen Bond2.1
Leucine (Leu)Hydrophobic3.5
Phenylalanine (Phe)Pi-Stacking4.0
Valine (Val)Hydrophobic3.8

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles observed in studies of related benzimidazole compounds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of new compounds and for understanding the structural features that are important for a desired biological effect.

Derivation of Descriptors for Predictive Modeling

The first step in a QSAR study is the calculation of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and properties. They can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., steric parameters, surface area, volume).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

For a series of benzimidazole derivatives, descriptors such as molecular weight, logP, molar refractivity, and various electronic and steric parameters are commonly used in QSAR modeling. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize steric and electrostatic fields around the molecules as descriptors. nih.gov

An interactive table can showcase the types of descriptors that would be relevant for a QSAR study of this compound and its analogs.

Descriptor TypeExample DescriptorDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
TopologicalWiener IndexA measure of the branching of the molecule.
GeometricMolecular Surface AreaThe total surface area of the molecule.
ElectrostaticDipole MomentA measure of the polarity of the molecule.
Quantum-ChemicalHOMO/LUMO EnergiesThe energies of the highest occupied and lowest unoccupied molecular orbitals.

Correlation with Mechanistic Biological Endpoints

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a QSAR model that correlates the descriptors with a specific biological endpoint. biointerfaceresearch.com This endpoint could be an IC50 value, a binding affinity, or any other measure of biological activity.

For benzimidazole derivatives, QSAR models have been developed to predict their activity against various targets, including mycobacteria and viruses. nih.govbiointerfaceresearch.com These models can reveal which structural features are positively or negatively correlated with activity. For example, a 3D-QSAR study on benzimidazole derivatives as anti-mycobacterial agents suggested the importance of both electrostatic and steric descriptors in determining their activity. nih.gov

The predictive power of a QSAR model is assessed using various statistical parameters, such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE). A robust and predictive QSAR model can then be used to estimate the biological activity of newly designed compounds, including novel derivatives of this compound, before their synthesis, thus saving time and resources in the drug discovery pipeline.

Chemical Derivatization and Functionalization Strategies for the 4,5 Dimethyl 1h Benzimidazol 1 Amine Scaffold

Modifications at the N1-Amine Position

The primary amine at the N1 position of the imidazole (B134444) ring is a key handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as condensation with carbonyls, alkylation, arylation, and the construction of new heterocyclic systems.

The condensation of the primary amine group on 4,5-dimethyl-1H-benzimidazol-1-amine with various aldehydes is a straightforward method to generate Schiff bases, also known as imines. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). tsijournals.comresearchgate.net The reaction is often catalyzed by acid and can be driven to completion by removing the water formed during the reaction. nih.govacs.org

The properties of the resulting Schiff base can be tuned by selecting aldehydes with different electronic and steric properties. Aromatic aldehydes containing electron-donating or electron-withdrawing groups can modulate the electronic structure of the entire conjugated system.

Table 1: Examples of Schiff Base Formation This table is generated based on established chemical principles of imine formation.

Aldehyde Reactant Resulting Schiff Base Product Name
Benzaldehyde N-(benzylidene)-4,5-dimethyl-1H-benzimidazol-1-amine
4-Chlorobenzaldehyde N-(4-chlorobenzylidene)-4,5-dimethyl-1H-benzimidazol-1-amine
4-Methoxybenzaldehyde N-(4-methoxybenzylidene)-4,5-dimethyl-1H-benzimidazol-1-amine
2-Nitrobenzaldehyde N-(2-nitrobenzylidene)-4,5-dimethyl-1H-benzimidazol-1-amine

The formation of these imines provides a platform for further reactions and introduces a new point of structural diversity.

The N1-amine can undergo N-alkylation and N-arylation to introduce various alkyl and aryl substituents.

N-Alkylation is commonly achieved by reacting the amine with alkyl halides (e.g., alkyl iodides, bromides, or chlorides). nih.gov These reactions are nucleophilic substitution (SN2) processes, often carried out in the presence of a base to neutralize the hydrogen halide byproduct. Another green chemistry approach involves the use of dimethyl carbonate (DMC) as a methylating agent, which can provide selective N-methylation. nih.govacs.org

N-Arylation connects an aryl group to the nitrogen atom. Modern cross-coupling methods, such as the Buchwald-Hartwig or Ullmann reactions, are frequently employed. mit.edu These reactions typically use palladium or copper catalysts to couple the amine with an aryl halide or arylboronic acid. mit.edunih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. mit.edu

Table 2: Representative N-Alkylation and N-Arylation Reagents This table illustrates potential derivatizations based on common N-alkylation and N-arylation methodologies.

Reaction Type Reagent Potential Product
N-Alkylation Benzyl bromide N-benzyl-4,5-dimethyl-1H-benzimidazol-1-amine
N-Alkylation Ethyl iodide N-ethyl-4,5-dimethyl-1H-benzimidazol-1-amine
N-Arylation Phenylboronic acid N-phenyl-4,5-dimethyl-1H-benzimidazol-1-amine

The N1-amine functionality can be used as a building block to construct additional heterocyclic rings, thereby creating more complex fused or linked systems. One such example is the synthesis of pyrazolone (B3327878) derivatives. Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a ketone group.

A common synthetic route to pyrazolones involves the condensation of a hydrazine (B178648) derivative with a β-ketoester, such as ethyl acetoacetate. orientjchem.orgorientjchem.org In this context, this compound can act as a substituted hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone ring. japsonline.com This strategy effectively appends a pyrazolone moiety to the N1-position of the benzimidazole (B57391) core, leading to novel chemical entities. researchcommons.orgekb.eg

Functionalization of the Dimethylated Benzene (B151609) Ring

The benzene portion of the benzimidazole scaffold, substituted with two methyl groups at the 4- and 5-positions, is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups.

The primary strategies for functionalizing the benzenoid ring involve electrophilic aromatic substitution (EAS) reactions. msu.edu The existing substituents—the two methyl groups and the fused imidazole ring—direct incoming electrophiles to specific positions. The methyl groups are activating, ortho-, para-directing groups. The fused imidazole ring system also influences the regioselectivity of the substitution. Considering the positions are already occupied at 4 and 5, the potential sites for substitution are C6 and C7.

Common EAS reactions that can be applied include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like Cl₂, Br₂, or N-halosuccinimides in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃.

These reactions provide access to a wide range of derivatives, where the newly introduced functional groups can be further modified. researchgate.net

The reactivity and electronic properties of the benzimidazole scaffold are significantly influenced by the nature of the substituents on the benzene ring. libretexts.org

The two methyl groups at the 4- and 5-positions are electron-donating groups (EDGs) due to hyperconjugation and a weak inductive effect. libretexts.org These groups increase the electron density of the benzene ring, thereby "activating" it toward electrophilic attack, making substitution reactions faster compared to unsubstituted benzene. libretexts.org

When a new substituent is introduced via EAS, it will further modulate the electronic properties of the molecule:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or sulfonyl (-SO₃H) groups are deactivating. libretexts.org They decrease the electron density of the aromatic ring through inductive and/or resonance effects, making subsequent electrophilic substitutions more difficult.

Electron-Donating Groups (EDGs): Additional activating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH₃), would further increase the ring's electron density, enhancing its reactivity. Halogens are an exception, as they are deactivating due to their strong inductive effect but are ortho-, para-directing because of their resonance effect. libretexts.org

Derivatization at the C2-Position of the Benzimidazole Ring

The C2 position of the benzimidazole ring is a primary site for chemical modification due to its reactivity. Functionalization at this position can significantly influence the molecule's interaction with biological targets.

The introduction of various aromatic and heteroaromatic moieties at the C2-position is a common strategy to expand the chemical diversity of benzimidazole derivatives. These substituents can engage in additional binding interactions, such as π-π stacking, with biological receptors. Methodologies for achieving this functionalization are varied, though most protocols for C2-substitution involve the late-stage construction of the imidazole ring. nih.gov

One prevalent method involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with an aromatic or heteroaromatic aldehyde. Another approach is the palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, on a C2-halogenated benzimidazole precursor. These methods offer a versatile and efficient route to a wide range of C2-aryl and C2-heteroaryl benzimidazoles.

Table 1: Synthetic Methodologies for C2-Aryl/Heteroaryl Substitution

Reaction TypeDescriptionKey Reagents
Condensation Reaction Reaction between an o-phenylenediamine derivative and an aromatic/heteroaromatic aldehyde, often under oxidative conditions.Aromatic aldehydes, Oxidizing agents (e.g., NaHSO₃)
Suzuki Coupling Palladium-catalyzed cross-coupling of a C2-halobenzimidazole with an aryl/heteroaryl boronic acid.Pd catalyst (e.g., Pd(PPh₃)₄), Base, Arylboronic acid
Stille Coupling Palladium-catalyzed coupling of a C2-halobenzimidazole with an organostannane reagent.Pd catalyst, Organostannane (e.g., Aryl-SnBu₃)
Direct C-H Arylation Palladium-catalyzed direct coupling of the C2-H bond of the benzimidazole with an aryl halide.Pd catalyst, Ligand, Base, Aryl halide

Creating fused-ring systems by building upon the C2 position and the adjacent N1-amine of the benzimidazole core leads to rigid, polycyclic structures with distinct pharmacological profiles. These annulation strategies can produce novel heterocyclic systems like benzimidazo[1,2-a]quinazolines or other fused imidazoles. acs.org

Synthetic protocols for these fused systems often involve intramolecular cyclization reactions. nih.gov For instance, a C2-substituted benzimidazole bearing a reactive functional group can undergo cyclization to form a new ring. Transition metal-catalyzed reactions, radical cyclizations, and condensation reactions are key strategies in the synthesis of these complex scaffolds. nih.govmdpi.comkingston.ac.uk Iron-catalyzed C-H amination under aerobic conditions has also emerged as an environmentally friendly method for constructing imidazole-fused-ring systems. organic-chemistry.org

Table 2: Examples of Fused Ring Systems Derived from Benzimidazoles

Fused SystemSynthetic StrategyPotential Application
Imidazo[1,2-a]pyridines Intramolecular cyclization of N-(pyridin-2-yl)benzimidamideCNS agents, Anticancer
Benzimidazo[2,1-b]quinazolines Condensation of 2-aminobenzimidazole (B67599) with 2-halobenzaldehydes followed by cyclizationAntitumor, Antiviral
Pyrrolo[1,2-a]benzimidazoles Annulation onto the 1- and 2-positions of the benzimidazole ringKinase inhibitors
Imidazo[4,5-f]benzimidazoles Radical cyclization or oxidative transformations of diamine precursorsAntitumor agents

Hybrid Molecule Design and Scaffold Diversification

Combining the this compound scaffold with other known pharmacophores is a powerful strategy to create hybrid molecules with potentially synergistic or multi-target activities.

Molecular hybridization aims to link two or more pharmacophoric units to generate a single molecule with enhanced affinity and/or efficacy.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a well-known pharmacophore present in various drugs. nih.gov Conjugating this moiety to the benzimidazole core can be achieved by reacting a C2-hydrazinylbenzimidazole derivative with carbon disulfide or by coupling a C2-carboxybenzimidazole with an amino-thiadiazole derivative.

Pyrazoles: Pyrazole-containing benzimidazoles have been synthesized and show promise in various therapeutic areas. semanticscholar.orgnih.gov A straightforward synthesis involves the one-step reaction of an o-phenylenediamine with a 1-arylpyrazole-4-carbaldehyde under mild conditions. semanticscholar.org

Quinolines: The quinoline (B57606) ring is another privileged scaffold in medicinal chemistry. Fused imidazo[4,5-c]quinoline systems, for example, are known to possess antiviral and cytokine-inducing properties. nih.gov These are typically synthesized from substituted quinoline precursors.

Chronic and complex diseases often involve multiple biological pathways. The "one molecule-one target" paradigm is often insufficient, leading to the development of multi-target-directed ligands (MTDLs). mdpi.com MTDLs are single compounds designed to interact with multiple targets, offering a more holistic therapeutic approach, particularly in areas like neurodegenerative diseases. mdpi.comfrontiersin.org

The benzimidazole scaffold is an excellent starting point for designing MTDLs. By strategically functionalizing the core, it is possible to incorporate different pharmacophoric elements that recognize distinct biological targets. For example, a hybrid molecule could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key targets in Alzheimer's disease therapy. frontiersin.org This approach can lead to improved efficacy and a reduced likelihood of drug resistance. researchgate.net

Analytical Derivatization for Enhanced Detection and Separation

The primary amine group on the this compound scaffold allows for analytical derivatization to improve its detection and separation by techniques like High-Performance Liquid Chromatography (HPLC). Since simple amines often lack a strong chromophore or fluorophore, derivatization is employed to attach a tag that enhances UV or fluorescence detection, thereby increasing the sensitivity and selectivity of the analysis. mdpi.com

Pre-column derivatization involves reacting the analyte with a labeling reagent before chromatographic separation. Common reagents for primary amines react under mild conditions to form stable, highly detectable products.

Table 3: Reagents for Analytical Derivatization of Primary Amines

ReagentDetection MethodKey Features
Dansyl Chloride FluorescenceForms highly fluorescent sulfonamide derivatives.
o-Phthalaldehyde (OPA) FluorescenceReacts with primary amines in the presence of a thiol to form fluorescent isoindoles.
Fluorescamine FluorescenceReacts rapidly with primary amines to form fluorescent pyrrolinone products.
4-Chloro-7-nitrobenzofurazan (NBD-Cl) FluorescenceA fluorogenic reagent used for analyzing primary and secondary amines. mdpi.com
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) Fluorescence/HPLCReacts readily with primary amines, offering good selectivity and derivative stability.

This derivatization process is crucial for accurately quantifying the compound in complex matrices, such as biological fluids or pharmaceutical formulations, by improving chromatographic resolution and lowering detection limits. mdpi.com

Strategies for Introducing Chromophores or Fluorophores for HPLC Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. However, for molecules that lack a strong chromophore or fluorophore, detection using common HPLC detectors like UV-Vis or fluorescence detectors can be challenging, resulting in poor sensitivity. sdiarticle4.comresearchgate.net this compound, while possessing a benzimidazole core that absorbs in the UV region, may not have a sufficiently high molar absorptivity for sensitive analysis at low concentrations. To overcome this limitation, derivatization strategies are employed to introduce a chemical moiety that enhances its detectability. researchgate.netsdiarticle4.com This process involves chemically modifying the analyte pre- or post-chromatographic separation to attach a tag that has strong UV absorption (a chromophore) or exhibits fluorescence (a fluorophore). researchgate.net The primary amino group (-NH₂) of this compound is an ideal target for such derivatization reactions.

Chromophoric Derivatization

Chromophoric tagging aims to introduce a group with a high molar extinction coefficient, thereby increasing the compound's response to a UV-Vis detector. Several reagents are commonly used to derivatize primary amines for this purpose.

One of the most common reagents is 1-fluoro-2,4-dinitrobenzene (FDNB) , also known as Sanger's reagent. sdiarticle4.com FDNB reacts with the primary amine of this compound under mild alkaline conditions to form a highly colored 2,4-dinitrophenyl (DNP) derivative. This DNP-adduct exhibits strong absorption in the visible region, significantly enhancing detection sensitivity.

Another effective reagent is 2,4,6-trinitrobenzene-1-sulfonic acid (TNBS) . sdiarticle4.com The reaction of TNBS with the primary amine proceeds in an aqueous medium at room temperature and a pH of 8, forming an N-nitrophenyl derivative. sdiarticle4.com These derivatives have a high molar absorptivity around 340 nm. sdiarticle4.com

Benzoyl chloride and its derivatives are also utilized for the derivatization of amines. sdiarticle4.comsdiarticle4.com The reaction results in the formation of a benzoylated derivative, which can be detected by UV. The use of substituted benzoyl chlorides, such as p-nitrobenzoyl chloride (PNBC) or 3,5-dinitrobenzoyl chloride (3,5-DNB), can further enhance the UV response due to the presence of nitro groups, which are strong chromophores. nih.gov

Fluorophoric Derivatization

For even higher sensitivity, fluorophoric tagging is the preferred method. Fluorescence detection can be several orders of magnitude more sensitive than UV-Vis detection. A variety of reagents are available to introduce a fluorescent tag onto primary amines.

Dansyl chloride (DNS-Cl) , or 1-dimethylaminonaphthalene-5-sulfonyl chloride, reacts with primary amines under alkaline conditions to produce highly fluorescent sulfonamide adducts. sdiarticle4.com These derivatives are stable and can be separated by reversed-phase HPLC with fluorescence detection. sdiarticle4.com

9-fluorenylmethyl chloroformate (Fmoc-Cl) is another widely used pre-column derivatization reagent for primary and secondary amines. sdiarticle4.comsdiarticle4.com The reaction is rapid, typically occurring within minutes in a buffered solution, and yields a stable, highly fluorescent derivative. sdiarticle4.com

O-phthalaldehyde (OPA) is a popular choice for the derivatization of primary amines, often used in post-column derivatization due to its rapid reaction time. sdiarticle4.com OPA itself is not fluorescent but reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. mdpi-res.com

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a fluorogenic reagent that reacts with primary and secondary amines to yield fluorescent derivatives. mdpi.com The derivatization is typically carried out by heating the sample with the reagent in a buffered solution. mdpi.com

The choice of derivatization reagent depends on several factors, including the reactivity of the target compound, the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The table below summarizes the key characteristics of common derivatization reagents applicable to the primary amine of this compound.

Table 1: Common Derivatization Reagents for Primary Amines in HPLC Analysis

ReagentTypeDetection Wavelengths (Typical)Key Features
1-fluoro-2,4-dinitrobenzene (FDNB)Chromophoric~360 nmForms stable DNP derivatives.
2,4,6-trinitrobenzene-1-sulfonic acid (TNBS)Chromophoric~340 nmReacts under aqueous conditions at room temperature. sdiarticle4.com
Benzoyl ChlorideChromophoric~254 nmSimple and rapid method. sdiarticle4.com
Dansyl chloride (DNS-Cl)FluorophoricEx: ~340 nm, Em: ~520 nmProduces highly fluorescent and stable derivatives. sdiarticle4.com
9-fluorenylmethyl chloroformate (Fmoc-Cl)FluorophoricEx: ~260 nm, Em: ~310 nmFast reaction, forms stable and fluorescent products. sdiarticle4.com
o-phthalaldehyde (OPA)FluorophoricEx: ~340 nm, Em: ~455 nmReagent is non-fluorescent, rapid reaction, suitable for post-column derivatization. sdiarticle4.com
7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)FluorophoricEx: ~469 nm, Em: ~535 nmFluorogenic reagent for primary and secondary amines. mdpi.comnih.gov

Mechanistic Biological Studies and Target Identification of 4,5 Dimethyl 1h Benzimidazol 1 Amine and Its Analogs

Exploration of Molecular Targets and Pathways

The biological activity of 4,5-dimethyl-1H-benzimidazol-1-amine and its related analogs stems from their interaction with various molecular targets, leading to the modulation of critical cellular pathways. Research has identified several key mechanisms, including enzyme inhibition, interaction with biomolecules like DNA, and interference with cellular signaling cascades that control cell fate.

Benzimidazole (B57391) derivatives have been extensively studied as inhibitors of a wide range of enzymes, demonstrating their potential as versatile therapeutic scaffolds.

Casein Kinase 2 (CK2) CK2 is a serine/threonine protein kinase that is often overexpressed in cancer cells, where it plays a crucial role in cell growth, proliferation, and survival. nih.gov Many halogenated benzimidazole derivatives are potent, ATP-competitive inhibitors of CK2. nih.gov

One of the most widely studied analogs is 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT). nih.gov DMAT is a powerful and selective inhibitor of CK2, displaying a very low Ki (inhibition constant) value of 40 nM. nih.gov It is cell-permeable and has been shown to be several times more potent than other inhibitors like 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) at inhibiting CK2 within cells and inducing apoptosis. Studies on malignant glioma cells demonstrated that DMAT effectively reduces cell viability and proliferation. nih.gov While DMAT is considered a specific CK2 blocker, it also shows potent inhibition against other kinases, particularly PIM1, PIM2, PIM3, PKD1, HIPK2, and DYRK1a. researchgate.net

Other derivatives, such as 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), also show significant CK2 inhibitory activity, which is linked to phenotypic changes in breast cancer cell lines, including decreased viability and apoptosis. nih.govresearchgate.net

Data Table: Inhibition of Protein Kinases by Benzimidazole Analogs

Compound Target Kinase IC50 / Ki Value Reference
DMAT CK2 Ki = 40 nM nih.gov
DMAT CK2 IC50 ≈ 0.15 µM
TBB CK2 IC50 ≈ 1 µM

Topoisomerase I DNA topoisomerases are essential enzymes that manage the topology of DNA during processes like replication and transcription. nih.gov Certain benzimidazole derivatives function as inhibitors of these enzymes. For instance, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA), an analog of Hoechst 33342, has been identified as a selective inhibitor of both human and Escherichia coli DNA topoisomerase I. nih.govresearchgate.net DMA demonstrates a differential binding mechanism; it binds reversibly to human topoisomerase I but irreversibly to the E. coli enzyme, contributing to its higher affinity and lower IC50 value against the bacterial target. nih.gov

Another study evaluated simpler 1H-benzimidazole derivatives and found that 5-methyl-4-(1H-benzimidazole-2-yl)phenol exhibited relatively potent inhibition of mammalian topoisomerase I. nih.gov

Cholinesterases (AChE and BuChE) Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Numerous benzimidazole analogs have been synthesized and evaluated for this purpose. A study of benzimidazole-based thiazoles identified compounds with potent inhibitory activity against both enzymes, with IC50 values in the low micromolar and even nanomolar range, in some cases exceeding the potency of the standard drug Donepezil. mdpi.com For example, certain benzimidazole-triazole hybrids showed potent mixed-type inhibition against AChE, with Ki values as low as 24.8 nM. nih.gov Generally, some series of derivatives show greater activity against AChE, while others are more active against BuChE. researchgate.net

Data Table: Cholinesterase Inhibition by Benzimidazole Derivatives

Compound Series Target Enzyme IC50 Range Reference
Benzimidazole-based thiazoles AChE 0.10 - 11.10 µM mdpi.com
Benzimidazole-based thiazoles BuChE 0.20 - 14.20 µM mdpi.com
Benzimidazole-hydrazones AChE 11.8 - 61.8 µM biointerfaceresearch.com

α-Amylase and α-Glucosidase α-Amylase and α-glucosidase are key digestive enzymes involved in carbohydrate breakdown. nih.gov Their inhibition can help manage post-prandial hyperglycemia, which is important in type 2 diabetes. mdpi.com While direct studies on this compound are limited, research on structurally related compounds shows the potential of this chemical class. For example, derivatives of imidazole-2-thione have been shown to exhibit reversible, non-competitive inhibition of both α-glucosidase and α-amylase, with Ki values in the range of 3.5 x 10⁻⁵ M and 6.5 x 10⁻⁵ M, respectively. nih.gov

VEGFR-2 Kinase Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary receptor that transmits angiogenic signals, making it a crucial target for cancer therapy. mdpi.com Blocking the VEGFR-2 signaling pathway can suppress tumor growth by inhibiting the formation of new blood vessels. rsc.orgresearchgate.net A series of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives were designed as potent inhibitors of VEGFR-2 kinase. uni.lu One compound from this series demonstrated a highly potent inhibitory activity against VEGFR-2 with an IC50 of 0.03 µM. researchgate.netuni.lu

The benzimidazole scaffold is capable of direct interaction with DNA. The specific binding mode can vary depending on the structure of the compound, particularly the number and conformation of the benzimidazole rings. nih.gov Studies using spectroscopy and viscosity measurements indicate that these compounds can bind to DNA through two primary modes: intercalation, where the molecule inserts itself between the base pairs of the DNA helix, and groove-binding, where it fits into the minor or major grooves of the DNA. nih.gov This interaction is fundamental to the mechanism of action for benzimidazole-based topoisomerase inhibitors, which must associate with the DNA-enzyme complex to exert their effect. nih.gov

By inhibiting key enzymes like CK2, benzimidazole derivatives can profoundly impact cellular signaling pathways and trigger programmed cell death (apoptosis). The inhibition of CK2, a pro-survival kinase, has been shown to induce apoptosis in a variety of cancer cell lines. nih.govnih.gov For example, treatment of Jurkat cells with DMAT triggers apoptosis more readily than other inhibitors. nih.gov Similarly, derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) have demonstrated significant pro-apoptotic activity in leukemia and breast cancer cells. nih.govnih.gov This is often achieved through the mitochondrial apoptotic pathway. nih.gov

In addition to apoptosis, some benzimidazole analogs can induce autophagy, a cellular process for degrading and recycling cellular components. nih.goviiarjournals.org For instance, 1,1,1-trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol was found to induce autophagy in K-562 cells. nih.gov Fenbendazole, another benzimidazole compound, has been shown to induce apoptosis, necrosis, and autophagy in cancer cells. iiarjournals.org

Structure-Activity Relationship (SAR) at the Mechanistic Level

The biological activity and target specificity of benzimidazole derivatives are highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have elucidated the key features required for effective target engagement.

For many benzimidazole derivatives, the core bicyclic aromatic structure is a critical pharmacophore for biological activity. researchgate.net The specific activity is then tuned by the nature and position of various substituents.

For inhibition of protein kinase CK2, the tetrabrominated benzimidazole scaffold is a key feature for high-potency inhibitors like DMAT and TBBi. researchgate.netresearchgate.net Studies have revealed that the bromine atoms at the C5 and C6 positions of the benzimidazole ring are essential for binding to CK2. nih.gov

The addition of different chemical groups at various positions on the benzimidazole ring system significantly influences binding affinity and mechanistic activity.

Substitution at N1: For CK2 inhibitors, substituting the N1 position with various cyanoalkyl groups showed that pro-apoptotic properties were reduced as the alkyl chain length increased. nih.gov

Substitution at C2: The presence of a 2-dimethylamino group in DMAT is crucial for its high potency against CK2 compared to the unsubstituted TBBi. In contrast, for some topoisomerase inhibitors, substitution at the 2-position of benzimidazole was found to be unfavorable for activity. nih.gov

Substitution on the Benzene (B151609) Ring: For cholinesterase inhibitors, substitutions on the benzimidazole ring are important, with 5-substituted derivatives often being more active than their non-substituted counterparts. researchgate.net Furthermore, the position of substituents on an attached phenyl ring can determine selectivity; para-substituted analogs tend to be more active against AChE, whereas ortho-substituted analogs often show higher activity against BuChE. researchgate.net For VEGFR-2 inhibitors, the addition of halo- and alkoxy-substituents at the 5-position of an attached phenyl ring led to strong inhibition. rsc.org

Data Table: Illustrative Structure-Activity Relationships

Compound Class Target Structural Modification Effect on Activity Reference
TBBi Analogs CK2 / Apoptosis Increasing N1-alkyl chain length Decreased activity nih.gov
Cholinesterase Inhibitors AChE vs. BuChE para- vs. ortho-substitution on phenyl ring para favors AChE inhibition; ortho favors BuChE inhibition researchgate.net
Topoisomerase I Inhibitors Topoisomerase I 5-methyl substitution Increased potency compared to unsubstituted or 5-chloro nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of computational drug design, defining the essential three-dimensional arrangement of structural features a molecule must possess to exert a specific biological activity. nih.gov This approach is instrumental in designing new ligands and understanding how they interact with their biological targets. For the this compound scaffold, these principles guide the rational development of analogs with enhanced potency and selectivity.

The benzimidazole-1-amine scaffold, including the specific 4,5-dimethyl derivative, presents a distinct collection of chemical features that are crucial for molecular recognition by biological targets. These features, known as pharmacophoric elements, form the basis for its interaction with various enzymes and receptors. The primary elements of this scaffold are a hydrogen bond acceptor, multiple hydrogen bond donors, an aromatic ring system, and hydrophobic groups.

The fused heterocyclic system of benzimidazole is electron-rich due to its nitrogen atoms, allowing it to participate in various weak interactions with biological targets. nih.gov The key physicochemical attributes that enable benzimidazole derivatives to bind efficiently with macromolecules include hydrogen bond donor-acceptor capability, π-π stacking interactions, and hydrophobic interactions. nih.gov The core pharmacophoric features of the this compound scaffold are detailed below.

Hydrogen Bond Acceptor (HBA): The sp2 hybridized nitrogen atom (N3) within the imidazole (B134444) portion of the benzimidazole ring serves as a crucial hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The scaffold contains two primary hydrogen bond donor sites: the exocyclic amine group (-NH2) at the N1 position and, depending on the tautomeric form, the N-H group within the imidazole ring. The primary amine is a particularly strong donor site.

Aromatic Ring (AR): The fused bicyclic structure, composed of a benzene ring and an imidazole ring, provides a planar aromatic surface. This feature is essential for engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues in a target's binding pocket.

Hydrophobic Features (HY): The two methyl groups attached at positions 4 and 5 of the benzene ring contribute to the molecule's hydrophobicity. These groups can fit into specific hydrophobic pockets within a target protein, enhancing binding affinity and potentially influencing selectivity.

Table 1: Core Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural ComponentPotential Interaction Type
Hydrogen Bond Acceptor (HBA)Imidazole Ring Nitrogen (N3)Hydrogen Bonding
Hydrogen Bond Donor (HBD)Exocyclic Amine at N1 (-NH2)Hydrogen Bonding
Aromatic Ring (AR)Fused Benzene-Imidazole Ringsπ-π Stacking, Hydrophobic Interaction
Hydrophobic Group (HY)Methyl Groups at C4 and C5Hydrophobic/Van der Waals Interactions

Rational drug design leverages the understanding of a ligand's binding mode within its target's active site to create more effective molecules. By utilizing the pharmacophoric elements of the this compound scaffold, medicinal chemists can design analogs that optimize these interactions. This process often involves computational methods like molecular docking to predict and analyze the binding of newly designed compounds. nih.gov

The design strategy typically involves retaining the core benzimidazole nucleus, which acts as an anchor, while systematically modifying peripheral substituents to enhance binding affinity and selectivity. For instance, in the development of new kinase inhibitors, the benzimidazole scaffold can be positioned to form key hydrogen bonds with the hinge region of the kinase, while appended moieties are designed to occupy adjacent hydrophobic pockets. nih.govnih.gov

Table 2: Strategies in Rational Ligand Design for Benzimidazole-1-amine Analogs

Design StrategyRationalePotential Target InteractionExample Application
Scaffold Hopping Replace a known active core with the benzimidazole scaffold.Maintain key interactions while altering physicochemical properties.Developing novel kinase inhibitors.
Substituent Modification Add or modify functional groups on the benzimidazole ring or amine.Enhance hydrophobic interactions, form new hydrogen bonds, or improve selectivity.Adding sulfonamide moieties to target specific pockets in V600EBRAF. nih.gov
Bioisosteric Replacement Replace a functional group with another that has similar physical or chemical properties.Improve metabolic stability or fine-tune electronic properties.Replacing a methyl group with a halogen to alter lipophilicity.
Molecular Hybridization Combine the benzimidazole scaffold with another known pharmacophore. nih.govCreate a molecule that can interact with multiple targets or multiple sites on one target.Fusing benzimidazole with a thiazinone moiety to create novel antimicrobials. nih.gov

The "Privileged Nucleus" Concept in Benzimidazole Research

The benzimidazole framework is widely recognized in medicinal chemistry as a "privileged scaffold". nih.govnih.govbenthamdirect.comdntb.gov.ua This term describes a molecular structure that is capable of binding to multiple, often unrelated, biological targets with high affinity, thereby serving as a versatile template for the discovery of drugs across different therapeutic areas. eurekaselect.comresearchgate.net

The privileged nature of the benzimidazole nucleus stems from its unique combination of structural and physicochemical properties. nih.govdntb.gov.ua Its bicyclic aromatic structure is conformationally rigid yet possesses the synthetic tractability to be substituted at multiple positions, allowing for the creation of large and diverse chemical libraries. The presence of both hydrogen bond donor and acceptor functionalities, coupled with its ability to engage in π-π stacking and hydrophobic interactions, makes it an exceptionally versatile binder. nih.gov This structural similarity to naturally occurring purines, such as adenine (B156593) and guanine, further enables it to interact with a wide array of biomolecules that have evolved to recognize these purine (B94841) structures. arabjchem.org

This versatility is evidenced by the vast number of marketed drugs that incorporate the benzimidazole core. researchgate.net These drugs span a wide range of pharmacological activities, including anthelmintics (e.g., Albendazole), proton pump inhibitors (e.g., Omeprazole), antihistamines, and anticancer agents. nih.govresearchgate.netresearchgate.net The recurring success of this scaffold in drug discovery programs confirms its status as a privileged nucleus, making it a frequent starting point for the rational design of novel therapeutic agents. nih.govdntb.gov.ua

Future Research Trajectories and Academic Perspectives

Advancements in Sustainable Synthesis of 4,5-Dimethyl-1H-benzimidazol-1-amine Scaffolds, Emphasizing Green Chemistry Principles

Traditional methods for synthesizing benzimidazole (B57391) scaffolds often rely on harsh reaction conditions and hazardous organic solvents, posing environmental concerns. rroij.com In line with the principles of green chemistry, which focus on designing chemical processes that reduce or eliminate hazardous substances, research is shifting towards more sustainable synthetic routes applicable to this compound and its analogs. eurekaselect.comrroij.com

Key areas of advancement include:

Eco-Friendly Solvents and Catalysts: There is a growing emphasis on replacing conventional toxic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. nih.gov The use of efficient and recyclable catalysts, such as Lewis acids, zeolites, and various nanomaterials, is also being explored to enhance reaction rates and yields under milder conditions. nih.gov

Energy-Efficient Methodologies: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and lowering energy consumption compared to conventional heating methods. nih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free or solid-state conditions is a highly effective strategy to minimize pollution and waste generation. eurekaselect.com

Renewable Feedstocks: A forward-looking approach involves utilizing renewable feedstocks, often derived from biomass, as starting materials for benzimidazole synthesis, further enhancing the sustainability of the process. eurekaselect.com

These green chemistry approaches not only offer a more environmentally responsible way to produce benzimidazole scaffolds but also often result in higher yields and simpler work-up procedures. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Benzimidazole Scaffolds

MethodologyKey PrincipleAdvantages
Microwave-Assisted Synthesis Use of microwave irradiation for heating.Rapid reaction times, increased yields, reduced energy consumption. nih.gov
Catalysis Employing Lewis acids, zeolites, or nanocatalysts.High efficiency, mild reaction conditions, catalyst recyclability. nih.gov
Green Solvents Use of water, ionic liquids, or deep eutectic solvents.Reduced toxicity and environmental impact. nih.gov
Solvent-Free Conditions Reactions conducted without a solvent medium.Minimized waste, simplified purification. eurekaselect.com

Integration of Advanced Computational Approaches (e.g., QM/MM, Enhanced Sampling) for Deeper Mechanistic Understanding and Rational Design

Computational chemistry has become an indispensable tool for accelerating drug discovery and understanding complex chemical systems. For benzimidazole derivatives, including analogs of this compound, advanced computational methods are being integrated to provide deeper insights into their behavior and to guide the rational design of new compounds. nih.gov

Quantum Mechanics (QM) and Hybrid Approaches (QM/MM): Quantum mechanical methods like Density Functional Theory (DFT) are used to study the electronic structure, geometry, and reactivity of benzimidazole molecules. nih.govsemanticscholar.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods allow for the study of these molecules within the complex environment of a biological target, such as an enzyme's active site, providing detailed mechanistic information that is otherwise difficult to obtain.

Molecular Docking and Dynamics: Molecular docking simulations are routinely used to predict how benzimidazole derivatives bind to their biological targets, helping to identify key interactions like hydrogen bonds and hydrophobic contacts. benthamdirect.comdntb.gov.ua Following docking, molecular dynamics (MD) simulations can predict the stability of the ligand-protein complex over time, offering a more dynamic picture of the interaction. benthamdirect.comdntb.gov.ua

Enhanced Sampling Techniques: A significant challenge in MD simulations is adequately sampling the conformational space of a molecule, especially for processes that occur over long timescales. nih.gov Enhanced sampling methods, such as Gaussian accelerated Molecular Dynamics (GaMD) and Metadynamics, apply a bias to the system to accelerate the crossing of energy barriers, allowing for the observation of complex events like ligand binding and unbinding. nih.govresearchgate.net

Rational Design and In Silico ADMET: These computational tools are central to the rational design of new benzimidazole analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.goveurekaselect.com In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to prioritize which newly designed compounds should be synthesized and tested, saving significant time and resources. benthamdirect.comdntb.gov.ua

Discovery of Novel Biological Targets and Elucidation of Underexplored Mechanistic Pathways for Benzimidazole Derivatives

The benzimidazole scaffold is known to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov While some mechanisms are well-established, a significant area of future research lies in identifying novel targets and understanding underexplored pathways for derivatives like this compound.

Established Targets: The most well-documented mechanism of action for many benzimidazole compounds, particularly anthelmintics and antifungals, is the inhibition of tubulin polymerization, which disrupts cell division and structure. benthamdirect.com Other derivatives are known to act as angiotensin II receptor blockers, proton-pump inhibitors, and antihistamines. benthamdirect.com

Anticancer Targets: In oncology, benzimidazoles are a hotbed of research. Their structural similarity to purines allows them to interact with nucleic acids and related enzymes. semanticscholar.orgeurekaselect.com They have been shown to target a multitude of cancer-related proteins, including various kinases (e.g., Akt, PIM-1), topoisomerases, PARP, and components of the apoptotic machinery like Bcl-2. eurekaselect.comeurekaselect.comresearchgate.netmdpi.com

Antimicrobial Targets: Beyond tubulin, benzimidazoles have been investigated as inhibitors of bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for DNA replication and metabolism. dntb.gov.uaimpactfactor.org

Underexplored Pathways: The broad bioactivity of this scaffold suggests that many of its mechanistic pathways remain to be fully elucidated. For instance, the anti-inflammatory effects of some derivatives are linked to the inhibition of enzymes like cyclooxygenase (COX), but the full scope of their immunomodulatory effects is not completely understood. semanticscholar.org Future research will likely uncover new connections to signaling pathways involved in a variety of diseases, opening up novel therapeutic avenues.

Table 2: Selected Biological Targets of Benzimidazole Derivatives

Therapeutic AreaTarget/MechanismExample Drug Class
Antiparasitic/Antifungal Tubulin Polymerization InhibitionAnthelmintics (e.g., Albendazole) benthamdirect.com
Anticancer Kinase Inhibition, PARP Inhibition, Microtubule DisruptionKinase Inhibitors, PARP Inhibitors eurekaselect.comresearchgate.net
Antihypertensive Angiotensin II Receptor BlockadeSartans (e.g., Candesartan) benthamdirect.com
Antiulcer Proton Pump Inhibition (H+/K+-ATPase)PPIs (e.g., Omeprazole) benthamdirect.com
Antibacterial DNA Gyrase / DHFR InhibitionInvestigational Antibacterials dntb.gov.uaimpactfactor.org
Anti-inflammatory Cyclooxygenase (COX) InhibitionInvestigational Anti-inflammatories semanticscholar.org

Development of High-Throughput Screening and Mechanistic Profiling Methodologies for New Analogs

The discovery of novel bioactive benzimidazole analogs relies on the ability to test large numbers of compounds efficiently. The development of advanced screening and profiling methodologies is therefore a critical research trajectory.

High-Throughput Screening (HTS) allows for the rapid assessment of large, diverse chemical libraries against specific biological targets. researchgate.net Cell-based HTS has been successfully employed to identify novel benzimidazole-based inhibitors of targets like the FLT3 kinase, which is implicated in acute myeloid leukemia. nih.gov This approach moves beyond simple enzyme inhibition assays to test compounds in a more biologically relevant cellular context.

Once a "hit" is identified from an initial screen, detailed mechanistic profiling is required. This involves a suite of secondary assays to confirm the target, understand the mechanism of action (e.g., through transcriptional profiling), and establish a structure-activity relationship (SAR) to guide the chemical optimization of the lead compound. benthamdirect.comeurekaselect.com

Contribution to the Fundamental Understanding of Heterocyclic Chemistry and its Applications in Chemical Biology

The study of benzimidazole and its derivatives, including this compound, contributes profoundly to the fundamental understanding of heterocyclic chemistry and its application as a tool in chemical biology. The benzimidazole ring is a quintessential example of a "privileged scaffold," a core structure that can be decorated with various functional groups to interact with a wide range of biological targets. nih.govnih.gov

The extensive body of research on benzimidazoles provides a rich platform for understanding structure-activity relationships (SAR). nih.gov Studies consistently show that the biological activity of these compounds is highly sensitive to the type and position of substituents on the bicyclic ring system, particularly at the N-1, C-2, and C-5/C-6 positions. researchgate.net This wealth of SAR data serves as a foundational case study in medicinal chemistry for the rational design of new therapeutic agents. nih.govrroij.com

Furthermore, the physicochemical properties of the benzimidazole scaffold—its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking, and form hydrophobic interactions—make it an ideal building block for creating molecular probes. nih.gov These probes can be used in chemical biology to selectively target and study the function of specific proteins and enzymes within complex biological systems, thereby helping to unravel the molecular basis of health and disease. The exploration of less common substitution patterns, such as the N-amino group in this compound, continues to expand the chemical space and potential applications of this versatile heterocycle. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-Dimethyl-1H-benzimidazol-1-amine derivatives?

  • Methodological Answer : A widely used method involves condensation of substituted aldehydes with 1H-benzimidazol-2-amine precursors under thermal conditions (130°C, 3 hours) to form Schiff base intermediates. For example, reacting 4-dimethylaminobenzaldehyde with 1H-benzimidazol-2-amine yields N-(4-dimethylaminobenzylidene)-1H-benzimidazol-2-amine, which can be characterized via IR and NMR spectroscopy . Solvent-free conditions or ethanol as a solvent are preferred for minimizing side products.

Q. How is single-crystal X-ray diffraction utilized to confirm the structure of benzimidazole derivatives?

  • Methodological Answer : Single-crystal X-ray analysis is critical for unambiguous structural confirmation. For instance, in studies of acyl hydrazide derivatives, data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (using full-matrix least-squares on F²) achieves R-factors <0.04. Hydrogen bonding and lattice energy calculations further validate the packing arrangement . Software like ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry .

Q. What spectroscopic techniques are essential for characterizing 4,5-dimethylbenzimidazole analogs?

  • Methodological Answer :

  • 1H/13C NMR : Identifies substituent positions and confirms proton environments (e.g., methyl groups at 4,5-positions appear as singlets near δ 2.3 ppm) .
  • LCMS : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 358.41 for a benzimidazole-carbonitrile derivative) .
  • IR Spectroscopy : Detects functional groups like N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT improve the interpretation of experimental crystallographic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and compare theoretical vs. experimental bond lengths/angles. For example, lattice energy calculations in acyl hydrazide derivatives reveal stabilization via N-H···O hydrogen bonds, aligning with X-ray data . Discrepancies >0.02 Å in bond lengths may indicate crystal packing effects or measurement errors.

Q. What strategies resolve contradictions in crystallographic data, such as twinned crystals or low-resolution datasets?

  • Methodological Answer :

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. For high-throughput phasing, SHELXD/SHELXE pipelines robustly handle twinning .
  • Low Resolution : Apply restraints (e.g., DFIX for bond lengths) and validate with R-free values. In one study, an R-factor of 0.042 was achieved despite mean C-C bond uncertainties of 0.003 Å .

Q. How do reaction conditions (solvent, temperature) influence the regioselectivity of benzimidazole functionalization?

  • Methodological Answer : Solvent polarity and temperature critically affect reaction pathways. For example:

  • Ethanol at 20°C : Favors N-alkylation of benzimidazoles (e.g., 47% yield for 1-(3,5-dichlorobenzyl)-1H-benzimidazol-2-amine) .
  • Solvent-Free at 130°C : Promotes Schiff base formation via dehydration, with yields >70% .
  • Side Products : LCMS monitoring detects intermediates (e.g., unreacted aldehydes), guiding purification via flash chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.